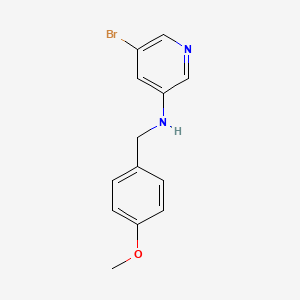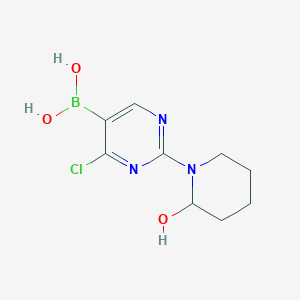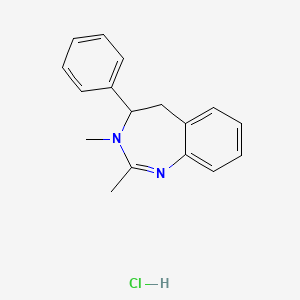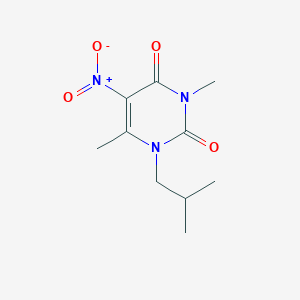
5-Bromo-N-(4-methoxybenzyl)pyridin-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
5-bromo-N-[(4-methoxyphenyl)methyl]pyridin-3-amine is an organic compound with the molecular formula C13H13BrN2O It is a derivative of pyridine, substituted with a bromine atom at the 5-position and a methoxyphenylmethyl group at the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-N-[(4-methoxyphenyl)methyl]pyridin-3-amine typically involves the following steps:
Starting Materials: The synthesis begins with 5-bromo-2-methylpyridin-3-amine.
Suzuki Cross-Coupling Reaction: This compound undergoes a Suzuki cross-coupling reaction with arylboronic acids in the presence of a palladium catalyst.
Reaction Conditions: The reaction is carried out in a solvent such as ethanol or water, with a base like potassium carbonate
Properties
Molecular Formula |
C13H13BrN2O |
|---|---|
Molecular Weight |
293.16 g/mol |
IUPAC Name |
5-bromo-N-[(4-methoxyphenyl)methyl]pyridin-3-amine |
InChI |
InChI=1S/C13H13BrN2O/c1-17-13-4-2-10(3-5-13)7-16-12-6-11(14)8-15-9-12/h2-6,8-9,16H,7H2,1H3 |
InChI Key |
ARHWDIPUZKVPQV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CNC2=CC(=CN=C2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-Methoxy-2-[3-(morpholin-4-yl)propyl]-1-[4-(propan-2-yl)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14088968.png)



![3-(5-chloro-2-hydroxy-4-methylphenyl)-5-(4-fluorobenzyl)-4-(3-hydroxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B14088984.png)
![1-(4-Chlorophenyl)-2-(3-hydroxypropyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14088994.png)
![2-(4,6-Dimethyl-1,3-benzothiazol-2-yl)-1-(3-ethoxyphenyl)-7-fluoro-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14088998.png)







